(S)-2-(Benzylamino)-4-methylpentanoic acid
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Overview
Description
(S)-2-(Benzylamino)-4-methylpentanoic acid is a chiral amino acid derivative with a benzylamino group attached to the alpha carbon
Mechanism of Action
Target of Action
Similar compounds such as benzylaminocoumarin have been shown to interact with various biological systems
Mode of Action
Compounds with similar structures have been shown to interact with their targets in various ways . For instance, benzylaminocoumarin has been shown to have implications in the regulation of our immune system .
Biochemical Pathways
Amino acids, which this compound is a derivative of, play crucial roles in various biochemical pathways, including protein synthesis and metabolic processes .
Pharmacokinetics
Similar compounds such as penicillins have been shown to have excellent distribution in non-specialized sites, poor penetration of the central nervous system and eye, and minimal penetration of the prostate .
Result of Action
For instance, benzylaminocoumarin has been shown to have implications in the regulation of our immune system .
Action Environment
It is known that various factors such as ph, temperature, and presence of other compounds can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Benzylamino)-4-methylpentanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which includes the reaction of an aldehyde with ammonium chloride and potassium cyanide to form an alpha-aminonitrile, followed by hydrolysis to yield the desired amino acid . Another method involves the use of photoredox catalysis for the stereoselective synthesis of unnatural alpha-amino acid derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Benzylamino)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and substituted derivatives of the original compound.
Scientific Research Applications
(S)-2-(Benzylamino)-4-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in protein-ligand binding studies.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties .
Comparison with Similar Compounds
Similar Compounds
Meldrum’s acid: Used in the synthesis of natural products and analogs.
Para-aminobenzoic acid (PABA): A vitamin-like substance used in the synthesis of folic acid.
Uniqueness
(S)-2-(Benzylamino)-4-methylpentanoic acid is unique due to its chiral nature and the presence of a benzylamino group, which imparts specific reactivity and binding properties. This makes it a valuable compound in asymmetric synthesis and as a potential therapeutic agent.
Properties
IUPAC Name |
(2S)-2-(benzylamino)-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(2)8-12(13(15)16)14-9-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3,(H,15,16)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOWTIPPMQBTTA-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89384-51-0 |
Source
|
Record name | N-BENZYL-L-LEUCINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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